molecular formula C8H8BrNO2 B1404179 3-(5-Bromopyridin-2-yl)propanoic acid CAS No. 1021938-97-5

3-(5-Bromopyridin-2-yl)propanoic acid

Cat. No. B1404179
M. Wt: 230.06 g/mol
InChI Key: PAKHMTGQRAQFBH-UHFFFAOYSA-N
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Description

“3-(5-Bromopyridin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1021938-97-5 . It has a molecular weight of 230.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(5-bromo-2-pyridinyl)propanoic acid . The InChI code for this compound is 1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

“3-(5-Bromopyridin-2-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 230.06 .

Scientific Research Applications

Plant Growth Regulation

3-(5-Bromopyridin-2-yl)propanoic acid, a heterocyclic amino acid, has been shown to affect the morphological development of Arabidopsis thaliana, a model organism in plant biology. This compound interferes with the plant's normal apical dominance control mechanism, leading to the production of multi-stemmed plants rather than single-stemmed ones when incorporated in the growth medium (Phillips, Rattigan, & Teitei, 1981).

Chemical Synthesis and Structure Analysis

In chemical synthesis, derivatives of 3-(5-Bromopyridin-2-yl)propanoic acid have been used to synthesize various compounds. For example, its use in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via condensation reactions in polyphosphoric acid highlights its versatility in organic chemistry (Harutyunyan et al., 2015). Additionally, its role in the complexation of Cm(III) with certain ligands in water-2-propanol solutions demonstrates its potential in coordination chemistry and material science applications (Bremer, Geist, & Panak, 2012).

Electrocatalysis and Carbon Dioxide Utilization

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid underlines the compound's potential in electrochemistry and environmental applications. This process showcased a sustainable method for converting carbon dioxide into useful products (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKHMTGQRAQFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromopyridin-2-yl)propanoic acid

CAS RN

1021938-97-5
Record name 3-(5-bromopyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 3-(5-bromopyridin-2-yl)propan-1-ol (2.07 g, 9.60 mmol, J. Org. Chem. 1988, 53, 386), sodium bromide (195 mg, 1.90 mmol), TEMPO (30 mg, 0.20 mmol), and trichloroisocyanuric acid (4.46 g, 19.2 mmol), acetone (90 mL) and 15% sodium bicarbonate (30 mL) was stirred at 0° C. for 15 minutes and rt for 4 h. The reaction was quenched with isopropanol (6 mL), and the resulting mixture was filtered through Celite. The filtrate was concentrated, and the resulting residue was partitioned between water (100 mL) and ethyl acetate (125 mL) with the pH of the aqueous layer adjusted to 7 with 1N HCl. The organic layer was separated and the aqueous layer extracted with ethyl acetate (3×125 mL). The extracts were concentrated and the residue was purified by flash column chromatography on silica gel eluting with 0-20% CH3OH in CH2Cl2 to give 3-(5-bromopyridin-2-yl)propionic acid. Step B: A solution of 3-(5-bromopyridin-2-yl)propionic acid (1.28 g, 5.56 mmol), intermediate 9 (887 mg, 6.12 mmol), EDC (1.61 g, 8.35 mmol), HOBt (1.13 g, 8.35 mmol) and diisopropylethylamine (4.1 mL, 23.4 mmol) in DMF (30 mL) was stirred at rt for 4 hours. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (3×75 mL). The extracts were washed with 5% lithium chloride (2×75 mL), dried over sodium sulfate and concentrated. The resulting residue was purified by flash column chromatography (silica gel, eluting with 0% to 5% methanol in methylene chloride) to give 3-(5-bromopyridin-2-yl)-N-(2-hydroxy-4,4-dimethylhexyl)propionamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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